1-(3,3-Dimethyloxiran-2-yl)pentan-1-one

Description

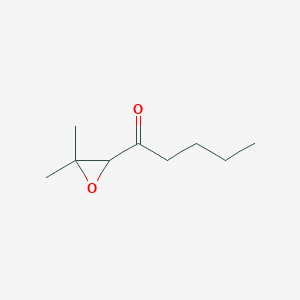

1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a ketone derivative featuring a pentan-1-one backbone substituted with a 3,3-dimethyloxirane (epoxide) ring at the carbonyl-adjacent position.

Properties

CAS No. |

17257-83-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-(3,3-dimethyloxiran-2-yl)pentan-1-one |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7(10)8-9(2,3)11-8/h8H,4-6H2,1-3H3 |

InChI Key |

BEADYNJAOBLNBH-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C1C(O1)(C)C |

Canonical SMILES |

CCCCC(=O)C1C(O1)(C)C |

Synonyms |

1-(3,3-Dimethyloxiranyl)-1-pentanone |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Flomoxef (sodium) involves several steps. One common method includes the following steps:

Synthesis of Flomoxef Acid: The synthesis begins with the preparation of Flomoxef acid, which involves the reaction of a cephalosporin intermediate with a difluoromethylthioacetyl group.

Conversion to Flomoxef (sodium): The Flomoxef acid is then converted to its sodium salt form by reacting it with a sodium bicarbonate solution at a temperature of 0-10°C until the pH reaches 4.2-5.2. .

Industrial Production Methods

Industrial production of Flomoxef (sodium) typically involves large-scale synthesis using the above-mentioned methods. The process is optimized to ensure high yield and purity, meeting the standards set by pharmacopoeias such as the Japanese Pharmacopoeia JP16 .

Chemical Reactions Analysis

Types of Reactions

Flomoxef (sodium) undergoes various chemical reactions, including:

Oxidation: Flomoxef (sodium) can undergo oxidation reactions, particularly at the sulfur atom in the difluoromethylthioacetyl group.

Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

Substitution: Substitution reactions can take place at the methoxy and hydroxyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Flomoxef (sodium), which may have different pharmacological properties .

Scientific Research Applications

Flomoxef (sodium) has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of oxacephem antibiotics.

Biology: Flomoxef (sodium) is used in microbiological studies to investigate its antibacterial activity against various pathogens, including ESBL-producing bacteria

Medicine: It is used in clinical research to evaluate its efficacy and safety in treating infections, particularly in neonates and patients with compromised immune systems

Industry: Flomoxef (sodium) is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems

Mechanism of Action

Flomoxef (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of pentan-1-one derivatives, emphasizing substituent variations and their implications:

Key Observations:

Substituent Impact on Solubility: Epoxide vs. However, benzodioxole-containing analogs like MDPV are often processed as HCl salts for improved aqueous solubility . Amino Substitutions: Pyrrolidine (MDPV, α-PVP) or ethylamino (N-ethylpentylone) groups introduce basic nitrogen atoms, enabling salt formation and altering bioavailability .

Reactivity and Stability: The epoxide ring in 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one may render it susceptible to hydrolysis or nucleophilic attack, unlike the more stable benzodioxole or aryl groups in analogs . β-Keto modifications (e.g., Pentylon) reduce stimulant potency compared to non-keto derivatives like MDPV, highlighting the role of the carbonyl group in biological activity .

Biological and Industrial Applications: Stimulant Synthesis: Benzodioxole-substituted pentan-1-ones (e.g., 1-(1,3-Benzodioxol-5-yl)pentan-1-one) serve as precursors for psychoactive substances, whereas the epoxide variant’s applications remain unexplored in the literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.